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molecular formula C8H9BrN2O2 B8290043 N-(4-bromopyridin-2-yl)-2-methoxyacetamide

N-(4-bromopyridin-2-yl)-2-methoxyacetamide

Cat. No. B8290043
M. Wt: 245.07 g/mol
InChI Key: VFYMIBPANTTWTC-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

To a solution of 4-bromo-2-aminopyridine (173 mmol) and pyridine (347 mol) in 250 mL dichloromethane was added dropwise 2-methoxyacetyl chloride (208 mmol). The reaction mixture was stirred at room temperature for 3 h. Water was added and the reaction mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was washed with hexane to afford 35.0 g of N-(4-bromopyridin-2-yl)-2-methoxyacetamide (82% yield).
Quantity
173 mmol
Type
reactant
Reaction Step One
Quantity
347 mol
Type
reactant
Reaction Step One
Quantity
208 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.N1C=CC=CC=1.[CH3:15][O:16][CH2:17][C:18](Cl)=[O:19].O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:18](=[O:19])[CH2:17][O:16][CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
173 mmol
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Name
Quantity
347 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
208 mmol
Type
reactant
Smiles
COCC(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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